2-cyano-N-(4-methylpyridin-2-yl)acetamide
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Overview
Description
2-cyano-N-(4-methylpyridin-2-yl)acetamide is a chemical compound with the molecular formula C9H9N3O and a molecular weight of 175.19 . It is used for research purposes .
Synthesis Analysis
The synthesis of cyanoacetamides, such as this compound, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES notation: CC1=CC(=NC=C1)NC(=O)CC#N .Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Scientific Research Applications
Chemical Synthesis and Biological Activity
2-Cyano-N-(4-methylpyridin-2-yl)acetamide and its derivatives are pivotal in chemical synthesis. They are used to prepare various compounds such as aminopyrazoles, bipyridines, 1,2,4-thiadiazoles, and 1,3-thiazoles, showcasing their versatility in producing a range of chemical structures. This compound's reactivity and the ability to form different heterocycles make it a valuable component in chemical synthesis and pharmaceuticals. These derivatives are also known for their promising in vitro antibacterial and antifungal activities, indicating their potential in developing new antimicrobial agents (Dawood, Alsenoussi, & Ibrahim, 2011).
Copper Complexes and Coordination Chemistry
The compound has a significant role in coordination chemistry, particularly in forming complexes with metals such as copper(II). The modification of donor properties through electron-donating substituents and the steric hindrance created by substituents in the α-position of the pyridine ring influence the coordination number and geometry. These properties are crucial in understanding the compound's interaction with metals and its potential applications in catalysis, material science, and environmental chemistry (Smolentsev, 2017).
Heterocyclic Synthesis and Antimicrobial Evaluation
The compound serves as a versatile building block for synthesizing various heterocycles, including isoxazole-based structures. These structures have been evaluated for their in vitro antibacterial and antifungal activities, showing potential in developing new antimicrobial agents. The flexibility in forming diverse heterocyclic structures underlines the compound's importance in medicinal chemistry (Darwish, Atia, & Farag, 2014).
Molecular Imprinted Polymers and Biological Evaluation
This compound is also instrumental in creating molecularly imprinted polymers (MIPs). These polymers have various applications, including as organic fillers to enhance the properties of materials like bagasse cellulose fibers. MIPs are studied for their biological evaluation and computational calculations, highlighting their potential in biotechnology and computational chemistry (Fahim & Abu-El Magd, 2021).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that cyanoacetamide derivatives are considered privileged structures and are one of the most important precursors for heterocyclic synthesis . They are extensively utilized as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Mode of Action
It is known that the active hydrogen on c-2 of these compounds can take part in a variety of condensation and substitution reactions .
Biochemical Pathways
It is known that cyanoacetamide derivatives are used to synthesize a variety of heterocyclic compounds .
Result of Action
It is known that many derivatives of cyanoacetamide have diverse biological activities .
properties
IUPAC Name |
2-cyano-N-(4-methylpyridin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-7-3-5-11-8(6-7)12-9(13)2-4-10/h3,5-6H,2H2,1H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWZRNAQFLUSLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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